molecular formula C10H13F3N2O2 B13345234 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13345234
M. Wt: 250.22 g/mol
InChI Key: BVEBEQQOMTVDBW-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a complex organic compound featuring a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The methoxymethyl and trifluoromethyl groups may influence its binding affinity and specificity towards these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
  • Phenylboronic pinacol esters

Uniqueness

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H13F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2,4-6H2,1H3

InChI Key

BVEBEQQOMTVDBW-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)C(=O)CC#N

Origin of Product

United States

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